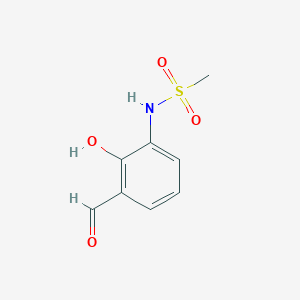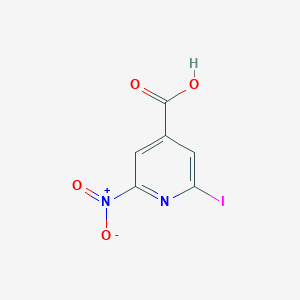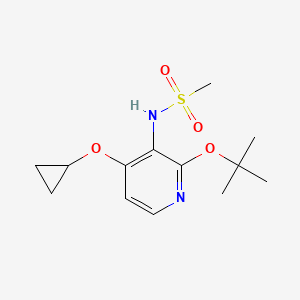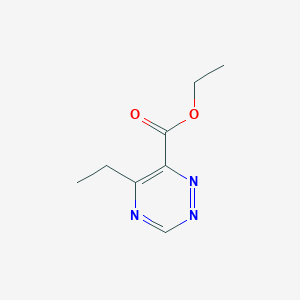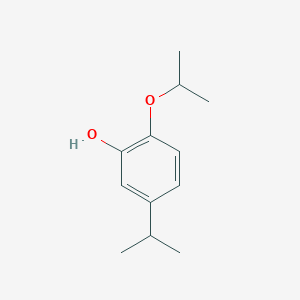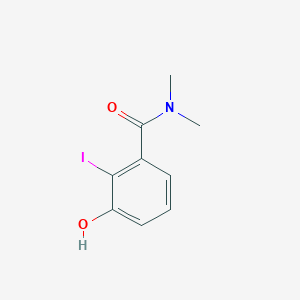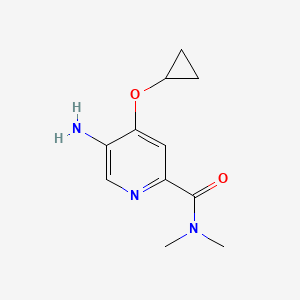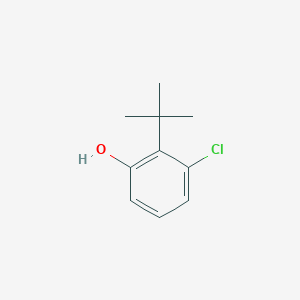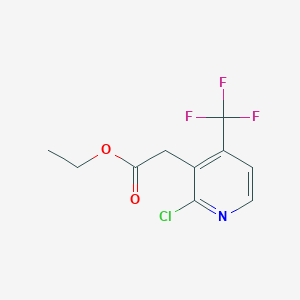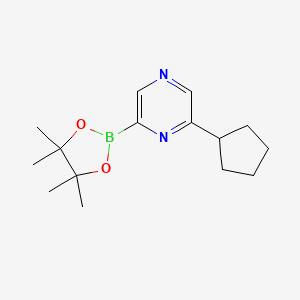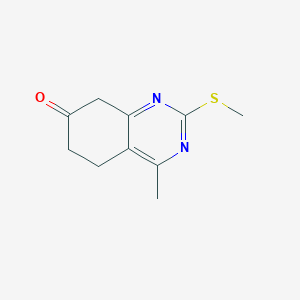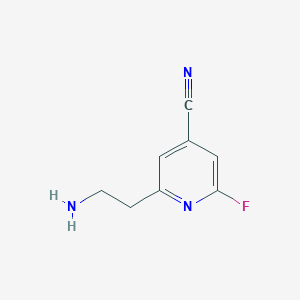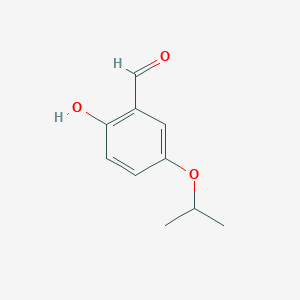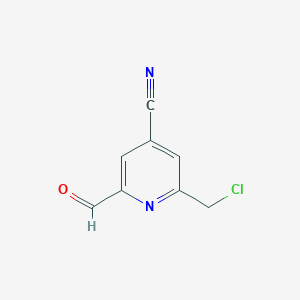
2-(Chloromethyl)-6-formylisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-formylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles. This compound is characterized by the presence of a chloromethyl group at the 2-position and a formyl group at the 6-position on the isonicotinonitrile ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-formylisonicotinonitrile typically involves the chloromethylation of 6-formylisonicotinonitrile. One common method includes the reaction of 6-formylisonicotinonitrile with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-formylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(Chloromethyl)-6-carboxyisonicotinonitrile.
Reduction: 2-(Chloromethyl)-6-hydroxymethylisonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Chloromethyl)-6-formylisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes and markers for biological studies, particularly in the labeling of biomolecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of 2-(Chloromethyl)-6-formylisonicotinonitrile depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: Used as an intermediate in the synthesis of anticancer agents.
2-Chloromethyl-1,3-dioxolane: Used in the synthesis of various organic compounds.
2-Chloromethyl-5-nitroimidazole: Used as an antimicrobial agent .
Uniqueness
2-(Chloromethyl)-6-formylisonicotinonitrile is unique due to its specific substitution pattern on the isonicotinonitrile ring, which imparts distinct reactivity and properties. The presence of both chloromethyl and formyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
2-(chloromethyl)-6-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-3-7-1-6(4-10)2-8(5-12)11-7/h1-2,5H,3H2 |
InChIキー |
NZSPNFUTRORMOD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



